molecular formula C18H25BrN2O2 B12232046 3-(2-bromophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide

3-(2-bromophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide

Cat. No.: B12232046
M. Wt: 381.3 g/mol
InChI Key: YDAQYALXYIAYKW-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide is a complex organic compound that features a bromophenyl group, a morpholine ring, and a cyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.

    Cyclobutylation: The intermediate is then subjected to a cyclobutylation reaction using a suitable cyclobutyl halide under basic conditions.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the cyclobutyl intermediate reacts with morpholine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenyl)-1-morpholin-4-yl-ethanethione
  • 4-[4-morpholinyl(phenyl)methyl]morpholine
  • 1-morpholin-4-yl-2-pyridin-3-yl-ethanethione

Uniqueness

3-(2-bromophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide is unique due to its combination of a bromophenyl group, a morpholine ring, and a cyclobutyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H25BrN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

3-(2-bromophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide

InChI

InChI=1S/C18H25BrN2O2/c19-16-5-2-1-4-15(16)6-7-17(22)20-14-18(8-3-9-18)21-10-12-23-13-11-21/h1-2,4-5H,3,6-14H2,(H,20,22)

InChI Key

YDAQYALXYIAYKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNC(=O)CCC2=CC=CC=C2Br)N3CCOCC3

Origin of Product

United States

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